

Brilaroxazine Hydrochloride: Application Notes and Protocols for Preclinical Psychosis Models

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Compound of Interest		
Compound Name:	Brilaroxazine hydrochloride	
Cat. No.:	B610569	Get Quote

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These application notes provide a comprehensive overview of the preclinical evaluation of **brilaroxazine hydrochloride** (formerly RP5063) in established animal models of psychosis. Detailed protocols for key behavioral assays are provided to facilitate the replication and further investigation of this novel antipsychotic agent.

Introduction

Brilaroxazine is a next-generation atypical antipsychotic with a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[1] It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT_{1a} and 5-HT_{2a} receptors. Additionally, it functions as an antagonist at 5-HT_{2e}, 5-HT₆, and 5-HT₇ receptors.[2] This multimodal mechanism of action is thought to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments.[1][3] Preclinical studies in rodent models have been instrumental in elucidating the antipsychotic-like properties of brilaroxazine.

Data Presentation Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of brilaroxazine for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis.[2][4] [5][6][7]



Receptor Subtype	Binding Affinity (Ki, nM)	Functional Activity
Dopamine D ₂	High Affinity	Partial Agonist
Dopamine D₃	High Affinity	Partial Agonist
Dopamine D ₄	High Affinity	Partial Agonist
Serotonin 5-HT _{1a}	1.5	Partial Agonist
Serotonin 5-HT _{2a}	2.5	Partial Agonist
Serotonin 5-HT _{2e}	0.19	Antagonist
Serotonin 5-HT ₆	Moderate Affinity	Antagonist
Serotonin 5-HT7	2.7	Antagonist

Efficacy in Animal Models of Psychosis

The table below presents a summary of the quantitative data from key preclinical studies investigating the efficacy of brilaroxazine in attenuating psychosis-like behaviors in rodent models.

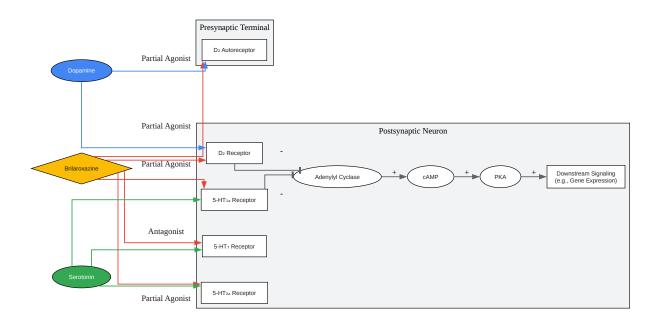


Animal Model	Behavioral Measure	Brilaroxazin e Dose (mg/kg)	Route of Administrat ion	% Reduction in Psychosis- like Behavior	Reference
Amphetamine -induced Hyperactivity	Locomotor Activity	Not Specified	Not Specified	Significant reduction	[2]
Phencyclidine (PCP)- induced Hyperactivity	Locomotor Activity	Not Specified	Not Specified	Significant reduction	[2]
Apomorphine -induced Climbing	Climbing Behavior	1, 3, 10	i.p.	Dose- dependent decrease (p<0.001 for all doses)	[6]
Dizocilpine (MK-801)- induced Hyperlocomot ion	Locomotor Activity	3, 10, 30	i.p.	25% (p<0.05), 49% (p<0.01), 47% (p<0.01)	
Dizocilpine (MK-801)- induced Stereotypy	Stereotypy Score	10, 30	i.p.	51% (p<0.001), 58% (p<0.001)	[6]
Apomorphine -induced Prepulse Inhibition (PPI) Deficit	PPI Reversal	10, 30	i.p.	Dose- dependent reversal (significant at all levels for 30 mg/kg)	

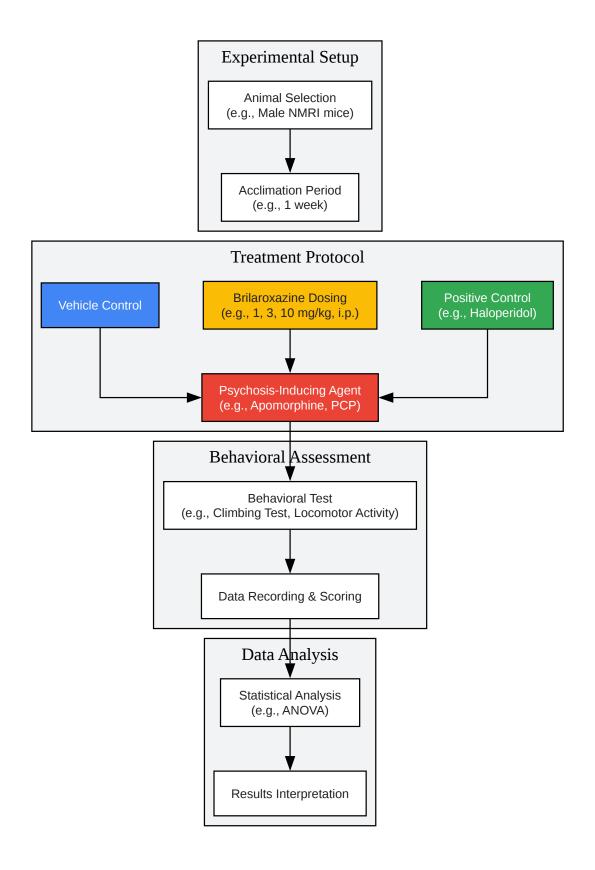


Signaling Pathways and Experimental Workflows









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